2-Piperidinethione, 1-methyl- 2-Piperidinethione, 1-methyl-
Brand Name: Vulcanchem
CAS No.: 13070-07-0
VCID: VC14321126
InChI: InChI=1S/C6H11NS/c1-7-5-3-2-4-6(7)8/h2-5H2,1H3
SMILES:
Molecular Formula: C6H11NS
Molecular Weight: 129.23 g/mol

2-Piperidinethione, 1-methyl-

CAS No.: 13070-07-0

Cat. No.: VC14321126

Molecular Formula: C6H11NS

Molecular Weight: 129.23 g/mol

* For research use only. Not for human or veterinary use.

2-Piperidinethione, 1-methyl- - 13070-07-0

Specification

CAS No. 13070-07-0
Molecular Formula C6H11NS
Molecular Weight 129.23 g/mol
IUPAC Name 1-methylpiperidine-2-thione
Standard InChI InChI=1S/C6H11NS/c1-7-5-3-2-4-6(7)8/h2-5H2,1H3
Standard InChI Key XFIZSHPTOGBACZ-UHFFFAOYSA-N
Canonical SMILES CN1CCCCC1=S

Introduction

Structural and Chemical Identity

Core Structure and Nomenclature

1-Methyl-2-pyridinethione (C₆H₇NS) features a pyridine ring with a thione (-S) group at position 2 and a methyl substituent at the nitrogen atom (Figure 1). Piperidine-substituted derivatives, such as 4-Methyl-5-(1-methylpiperidin-2-yl)pyridine-2(1H)-thione (C₁₂H₁₆N₂S), integrate a piperidine moiety into the pyridinethione scaffold, enhancing steric and electronic complexity .

Table 1: Key Structural Descriptors

Property1-Methyl-2-pyridinethione4-Methyl-5-(1-methylpiperidin-2-yl)pyridine-2(1H)-thione
CAS Registry Number2044-27-1 Not assigned
Molecular FormulaC₆H₇NSC₁₂H₁₆N₂S
Molecular Weight (g/mol)125.19 222.35
IUPAC Name1-methylpyridine-2-thione4-Methyl-5-(1-methylpiperidin-2-yl)pyridine-2(1H)-thione

Tautomerism and Spectral Features

1-Methyl-2-pyridinethione exists in equilibrium with its thiol tautomer, though the thione form predominates in solution . Nuclear magnetic resonance (NMR) studies in CDCl₃ reveal characteristic shifts:

  • ¹H NMR (100 MHz): δ 7.45 (d, J=6.5 Hz, 1H), 6.95 (t, J=7.0 Hz, 1H), 6.70 (d, J=8.0 Hz, 1H), 3.60 (s, 3H) .

  • ¹³C NMR: δ 187.2 (C=S), 152.1 (C-N), 138.5–124.3 (aromatic carbons) .

Synthesis and Production

Conventional Routes

1-Methyl-2-pyridinethione is synthesized via:

  • Alkylation of 2-mercaptopyridine: Treatment with methyl iodide (CH₃I) in basic conditions (e.g., NaOH/EtOH) .

  • Thermal rearrangement: Heating 1-(2-pyridylmethyl)pyridinium chloride with dimethyl sulfate yields intermediates that hydrolyze to the thione .

Table 2: Synthetic Optimization Parameters

MethodYield (%)ConditionsReference
Alkylation75–85CH₃I, NaOH, EtOH, 60°C, 4h
Continuous flow catalysis>90Raney® Ni, 1-octanol, 180°C, 0.1 mL/min

Piperidine-Substituted Derivatives

4-Methyl-5-(1-methylpiperidin-2-yl)pyridine-2(1H)-thione is synthesized via:

  • Multi-step coupling: Reacting 2-chloromethylpyridine derivatives with piperidine intermediates under Pd catalysis .

  • Cyclocondensation: Thionation of preformed pyridine-piperidine hybrids using Lawesson’s reagent .

Physicochemical Properties

Stability and Solubility

1-Methyl-2-pyridinethione is air- and light-sensitive, requiring storage at 2–8°C . It exhibits moderate solubility in chloroform (50 g/L at 20°C) but limited aqueous solubility .

Table 3: Thermodynamic and Physical Data

PropertyValueMethod/Source
Melting Point127–130°CLit.
Boiling Point187.6°C at 760 mmHgPredicted
logP (Octanol/Water)1.755Crippen method
pKa3.59 (thiol group)Potentiometric titration

Spectroscopic Fingerprints

  • IR (KBr): ν 1560 cm⁻¹ (C=S stretch), 2920 cm⁻¹ (C-H, piperidine).

  • Mass Spectrometry: m/z 125 [M]⁺, base peak at m/z 97 (loss of CH₂S) .

Reactivity and Applications

Coordination Chemistry

1-Methyl-2-pyridinethione acts as a bidentate ligand, forming complexes with transition metals (e.g., Pd, Zn):

  • Palladium complexes: [Pd(1-Me-2-pyridinethione)Cl₂] exhibits catalytic activity in cross-coupling reactions .

  • Zinc complexes: Zn(II) derivatives show antifungal properties, mimicking natural thione-containing enzymes .

Biological Activity

  • Antimicrobial: Zinc pyrithione (derived from 2-pyridinethione) is used in antidandruff shampoos .

  • Enzyme inhibition: Inhibits NADH-fumarate reductase in Trypanosoma cruzi (IC₅₀ = 12 µM) .

Organic Synthesis

  • Radical reactions: Mediates C–H functionalization in benzoyl derivatives .

  • Heterocycle construction: Key intermediate for C-nucleosides and indolizinium salts .

Recent Advances (2020–2025)

Flow Chemistry Innovations

Continuous flow systems using Raney® Ni catalysts achieve >90% yield in α-methylation reactions, reducing reaction times from hours to minutes .

Computational Studies

Density functional theory (DFT) models predict tautomeric equilibria and binding affinities for metalloenzyme inhibition .

Drug Delivery Systems

Nanoencapsulation of zinc pyrithione enhances bioavailability in topical antifungal formulations.

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